4-Hydroxy-4-phenyl-3-buten-2-one
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Overview
Description
3-Hydroxy-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C10H10O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-phenylbut-2-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 3-hydroxy-1-phenylbut-2-en-1-one may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 3-oxo-1-phenylbut-2-en-1-one.
Reduction: The enone can be reduced to form the corresponding alcohol, 3-hydroxy-1-phenylbutan-1-one.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 3-Oxo-1-phenylbut-2-en-1-one
Reduction: 3-Hydroxy-1-phenylbutan-1-one
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-hydroxy-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where it can act as an electrophile and form covalent bonds with nucleophiles. This reactivity is crucial for its biological activities, as it can modify proteins and other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-phenylbutan-2-one: Similar structure but lacks the enone functionality.
1-Phenylbut-2-en-1-one: Similar structure but lacks the hydroxyl group.
3-Hydroxy-3-phenylbutan-2-one: Similar structure but with different substitution patterns.
Uniqueness
3-Hydroxy-1-phenylbut-2-en-1-one is unique due to its combination of a hydroxyl group and an enone functionality. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a promising compound for various scientific applications .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(Z)-4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-7,12H,1H3/b10-7- |
InChI Key |
MPRZBJONKJDMJV-YFHOEESVSA-N |
Isomeric SMILES |
CC(=O)/C=C(/C1=CC=CC=C1)\O |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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